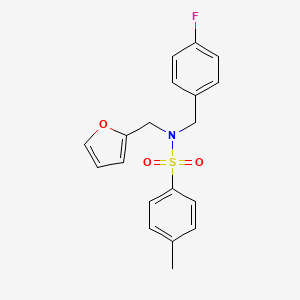![molecular formula C20H24N2O4S B3538290 N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3538290.png)
N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Vue d'ensemble
Description
N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as EMBI, is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. EMBI is a white crystalline powder that is soluble in water and has a molecular weight of 387.5 g/mol. This compound has been the focus of several studies due to its unique chemical structure and potential applications in the field of biochemistry.
Mécanisme D'action
EMBI inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the maintenance of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, EMBI can be used to study the effects of this enzyme on various biochemical pathways.
Biochemical and Physiological Effects
EMBI has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase in vitro and in vivo, which can lead to changes in acid-base balance and electrolyte homeostasis. EMBI has also been shown to have anti-inflammatory and antitumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EMBI has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is readily available from commercial suppliers. EMBI is also stable under a variety of conditions, making it suitable for use in long-term experiments. However, EMBI has some limitations for use in lab experiments. This compound has a relatively low potency compared to other carbonic anhydrase inhibitors, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on EMBI. One potential area of research is the development of more potent carbonic anhydrase inhibitors based on the structure of EMBI. Another area of research is the study of the effects of EMBI on other biochemical pathways, such as the regulation of ion channels and transporters. Additionally, the potential use of EMBI as a therapeutic agent for the treatment of inflammation and cancer should be further explored.
Applications De Recherche Scientifique
EMBI has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of applications in the field of biochemistry, including the study of enzyme kinetics and the development of new drugs. EMBI has been used to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-17-8-10-18(11-9-17)22(16-20(23)21-12-14-26-15-13-21)27(24,25)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWCUOCJUMSQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B3538217.png)
![N-isopropyl-2-{[3-(4-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B3538218.png)
![methyl (7-{2-[(cyclohexylmethyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538233.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3538253.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-fluorophenyl)benzamide](/img/structure/B3538256.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3538272.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide](/img/structure/B3538275.png)
![N-(4-bromo-2-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3538276.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3538285.png)
![8,9-bis(4-methoxyphenyl)-2-[(2-methylphenoxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538295.png)

![2-[(2,3-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538303.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)